molecular formula C17H15NO B11866507 6-Ethyl-3-phenyl-2-quinolinol CAS No. 1031928-35-4

6-Ethyl-3-phenyl-2-quinolinol

Cat. No.: B11866507
CAS No.: 1031928-35-4
M. Wt: 249.31 g/mol
InChI Key: SCOTYBGVLLABSH-UHFFFAOYSA-N
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Description

6-Ethyl-3-phenyl-2-quinolinol is a chemical compound with the molecular formula C₁₇H₁₅NO and a molecular weight of 249.31 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Chemical Reactions Analysis

6-Ethyl-3-phenyl-2-quinolinol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under various conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce quinoline alcohols .

Scientific Research Applications

6-Ethyl-3-phenyl-2-quinolinol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs, is ongoing.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-phenyl-2-quinolinol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

6-Ethyl-3-phenyl-2-quinolinol can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a variety of research applications.

Properties

CAS No.

1031928-35-4

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

6-ethyl-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C17H15NO/c1-2-12-8-9-16-14(10-12)11-15(17(19)18-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,19)

InChI Key

SCOTYBGVLLABSH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C(=C2)C3=CC=CC=C3

Origin of Product

United States

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